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Compound of Interest

Compound Name: Azido-PEG1-azide

Cat. No.: B023585

An In-Depth Technical Guide to Azido-PEG1-azide: Properties, Quality Control, and
Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-azide, systematically named 1-azido-2-(2-azidoethoxy)ethane, is a
homobifunctional crosslinker playing a pivotal role in modern bioconjugation and drug
development. As a short, hydrophilic polyethylene glycol (PEG) linker capped with azide groups
at both ends, it is a versatile building block for "click chemistry," particularly in the synthesis of
Proteolysis Targeting Chimeras (PROTACS) and other complex bioconjugates. Its defined
length, hydrophilicity, and reactive azide functionalities allow for the precise and efficient linking
of two molecular entities, such as a target-binding ligand and an E3 ligase ligand in a PROTAC.
This guide provides a comprehensive overview of its physicochemical properties, detailed
methodologies for quality control, and a visualization of its role in experimental workflows.

Physicochemical Properties and Purity
Specifications

The precise molecular weight and high purity of Azido-PEG1-azide are critical for ensuring
reproducibility and success in conjugation reactions. Variations in these parameters can
significantly impact the stoichiometry of subsequent reactions and the homogeneity of the final
product. The data below is compiled from various chemical suppliers.
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Table 1: Molecular and Physical Properties of Azido-PEG1-azide

Property Value Reference(s)
] 1l-azido-2-(2-

Chemical Name ) [1]
azidoethoxy)ethane
Bis(2-azidoethyl) ether, 1,5-

Synonyms o [1]
diazido-3-oxapentane

Molecular Formula CaHsNeO [2][3]

Molecular Weight 156.15 g/mol [2][3][4]

CAS Number 24345-74-2

) Colorless to light yellow

Physical Form o [2]

oil/liquid
. Soluble in DMSO, DMF, DCM,

Solubility o [2]

THF, Acetonitrile
Table 2: Purity Specifications from Representative Suppliers

Supplier Purity Specification

Supplier A (e.g., Conju-Probe) >95%

Supplier B (e.g., MedchemExpress) 99.21%

Supplier C (e.g., TargetMol) >98%

Supplier D (e.g., MOLBASE) 95% to =98%

Experimental Protocols for Quality Control

Ensuring the identity and purity of Azido-PEG1-azide is paramount before its use in sensitive

applications. A combination of analytical techniques is employed for comprehensive

characterization.

High-Performance Liquid Chromatography (HPLC)
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HPLC is used to assess the purity of the compound by separating it from any starting materials,
byproducts, or degradation products. Given that PEG linkers lack a strong UV chromophore, an
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often employed.

 Instrumentation: HPLC system with a quaternary pump, autosampler, and ELSD or single
quadrupole MS detector.

e Column: A reversed-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 um patrticle size) is
typically suitable.[3]

o Mobile Phase A: 0.1% Formic Acid in Water.
¢ Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
e Gradient Elution:

0-2 min: 5% B

[¢]

[¢]

2-15 min: Linear gradient from 5% to 95% B

15-18 min: Hold at 95% B

[e]

o

18-20 min: Return to 5% B and equilibrate
e Flow Rate: 1.0 mL/min.
e Injection Volume: 5-10 pL.

o Detector (ELSD): Nebulizer temperature 50°C, Evaporator temperature 70°C, Gas flow 1.6
SLM.[5]

o Data Analysis: Purity is determined by integrating the peak area of the main component and
expressing it as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of Azido-PEG1-azide.
Both *H NMR and 3C NMR are used to verify the expected arrangement of atoms.
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Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of
deuterated chloroform (CDCls).

'H NMR Analysis:

o The spectrum should show two characteristic triplets corresponding to the methylene
protons.

o Expected chemical shifts (8) in ppm: ~3.71 (t, 4H, -O-CH2-CH2-Ns) and ~3.40 (t, 4H, -O-
CH2-CH2-N3).

13C NMR Analysis:
o Expected chemical shifts (&) in ppm: ~69.8 (-O-CH2-CH2-Ns) and ~50.6 (-O-CH2-CH2-N3).

Data Analysis: The observed chemical shifts, splitting patterns, and integration values are
compared against the expected structure to confirm identity.

Mass Spectrometry (MS)

Mass spectrometry provides an accurate molecular weight of the compound, confirming its

elemental composition. Electrospray lonization (ESI) is a common technique for this type of

molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) instrument.[6]

lonization Mode: Positive Electrospray lonization (ESI+).

Sample Preparation: The sample is typically diluted in a suitable solvent like acetonitrile or
methanol and infused directly or analyzed via LC-MS.

Data Analysis: The resulting mass spectrum should show a prominent ion corresponding to
the protonated molecule [M+H]* or a sodium adduct [M+Na]*.

o Expected m/z for [CaHsNeO + H]*: 157.08
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o Expected m/z for [CaHsNeO + Na]*: 179.06

¢ The high-resolution measurement allows for the confirmation of the elemental formula.

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the workflows and
chemical principles involving Azido-PEG1-azide.
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Caption: Quality Control (QC) Workflow for Azido-PEG1-azide.
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Caption: Application of Azido-PEG1-azide in a CUAAC reaction.

Conclusion

Azido-PEG1-azide is a fundamental tool for researchers engaged in creating precisely defined
molecular architectures. Its utility is predicated on its high purity and well-defined structure. The
analytical protocols outlined in this guide—HPLC for purity, NMR for structural integrity, and MS
for identity—form a robust quality control framework. This ensures that the linker performs
reliably in demanding applications like PROTAC synthesis and other bioconjugation strategies,
ultimately contributing to the development of novel therapeutics and research agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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